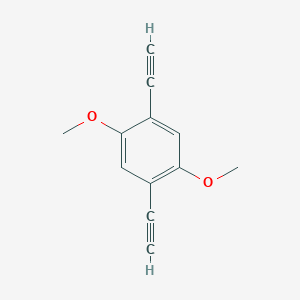
3-Amino-4-(pyrrolidin-1-yl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-(pyrrolidin-1-yl)-2H-chromen-2-one is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The addition of an amino group and a pyrrolidinyl group to the coumarin structure enhances its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(1-pyrrolidinyl)-coumarin typically involves multi-step reactions. One common method is the condensation of 3-aminocoumarin with pyrrolidine under acidic or basic conditions. The reaction can be catalyzed by trifluoroacetic acid, which promotes the formation of the desired product in good yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-(pyrrolidin-1-yl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or pyrrolidinyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted coumarins, which can exhibit different biological activities and chemical properties .
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-amino-4-(1-pyrrolidinyl)-coumarin is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a fluorescent probe. Its ability to fluoresce under UV light makes it useful in imaging and diagnostic applications .
Medicine
Medically, 3-amino-4-(1-pyrrolidinyl)-coumarin has shown promise as an anticancer agent. It acts as an inhibitor of DNA gyrase and heat shock protein 90, which are important targets in cancer therapy .
Industry
In the industrial sector, this compound is used in the development of new materials with specific optical properties. Its fluorescence properties are exploited in the creation of sensors and other devices .
Mécanisme D'action
The mechanism of action of 3-amino-4-(1-pyrrolidinyl)-coumarin involves its interaction with various molecular targets. It inhibits DNA gyrase by binding to the enzyme’s active site, preventing the supercoiling of DNA. Additionally, it acts as an antagonist of heat shock protein 90, disrupting its function in protein folding and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Aminocoumarin: Lacks the pyrrolidinyl group, resulting in different chemical and biological properties.
4-Aminocoumarin: Similar structure but with the amino group at a different position, leading to variations in reactivity and activity.
Uniqueness
The presence of both the amino and pyrrolidinyl groups in 3-amino-4-(1-pyrrolidinyl)-coumarin makes it unique. This combination enhances its chemical reactivity and broadens its range of biological activities compared to other coumarin derivatives .
Propriétés
Numéro CAS |
59288-15-2 |
|---|---|
Formule moléculaire |
C13H14N2O2 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
3-amino-4-pyrrolidin-1-ylchromen-2-one |
InChI |
InChI=1S/C13H14N2O2/c14-11-12(15-7-3-4-8-15)9-5-1-2-6-10(9)17-13(11)16/h1-2,5-6H,3-4,7-8,14H2 |
Clé InChI |
KUMMFXRVHNGDJZ-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=C(C(=O)OC3=CC=CC=C32)N |
SMILES canonique |
C1CCN(C1)C2=C(C(=O)OC3=CC=CC=C32)N |
Key on ui other cas no. |
59288-15-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-amino-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B186849.png)
![1-[(2-Furylmethylene)amino]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B186850.png)








![3-Chloro-4-[(4-chlorobenzyl)oxy]benzaldehyde](/img/structure/B186865.png)
